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Compound of Interest

Compound Name: 1,2,3-Trichloro-2-methylpropane

Cat. No.: B1208359

Technical Support Center: Synthesis of Chlorinated
Methylpropanes

A Note on 1,2,3-Trichloro-2-methylpropane: Our current database does not contain a
standardized, well-documented laboratory synthesis protocol for 1,2,3-Trichloro-2-
methylpropane. The generation of a specific troubleshooting and optimization guide requires a
reliable and established reaction pathway.

To demonstrate the format and provide relevant information for researchers interested in
chlorinated alkanes, this guide will focus on the well-established synthesis of 2-Chloro-2-
methylpropane (tert-Butyl chloride) from tert-butanol and hydrochloric acid. This reaction is a
staple in organic chemistry and serves as an excellent model for addressing common
experimental challenges.

Frequently Asked Questions (FAQs): Synthesis of 2-
Chloro-2-methylpropane
Q1: What is the underlying mechanism for the reaction between tert-butanol and hydrochloric

acid?

Al: The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.
[11[2][3][4][5] The tertiary alcohol, tert-butanol, is first protonated by the hydrochloric acid,
forming a good leaving group (water).[3][4][5] The departure of water results in a stable tertiary
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carbocation.[6][7] This carbocation is then attacked by the chloride ion to form 2-chloro-2-
methylpropane.[4][6]

Q2: Why is concentrated hydrochloric acid used in this synthesis?

A2: Concentrated hydrochloric acid serves two primary purposes in this reaction. First, it acts
as a catalyst by protonating the hydroxyl group of the alcohol, converting it into a much better
leaving group (H20) than the hydroxide ion (OH™).[5] Second, it provides the chloride ion (CI~),
which acts as the nucleophile to attack the carbocation intermediate.[2] An excess of
hydrochloric acid is often used to maximize the product yield.[2]

Q3: What is the primary side reaction that can occur during this synthesis?

A3: The main competing reaction is an elimination reaction (E1), which leads to the formation
of 2-methylpropene (isobutene).[8][9] This is particularly favored if the reaction temperature
becomes too high.[2] Isobutene is a gas at room temperature and may be lost from the reaction
mixture, or it might dissolve in the product and need to be removed during purification.[9]

Q4: How is the crude 2-chloro-2-methylpropane purified?

A4: Purification involves several steps. First, the organic layer is separated from the aqueous
layer.[1][10] The crude product is then washed with a sodium bicarbonate or sodium carbonate
solution to neutralize any remaining hydrochloric acid.[10][11] This is followed by a wash with
water to remove any residual base and salts.[2] The product is then dried using an anhydrous
drying agent like sodium sulfate or magnesium sulfate to remove dissolved water.[1][10] Finally,
fractional distillation is used to obtain the pure 2-chloro-2-methylpropane.[8][10]

Q5: What is a typical yield for this reaction?

A5: The synthesis of 2-chloro-2-methylpropane from tert-butanol is known for its relatively good
yields. Depending on the specific conditions and scale, yields can range from approximately
69% to over 96%.[8][12] One source suggests a possible yield of up to 85%.[13]
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Issue

Potential Cause(s)

Recommended Solution(s)

Low or No Product Yield

1. Incomplete reaction. 2. Loss
of product during workup. 3.

Insufficient acid concentration.

1. Ensure adequate mixing of
the biphasic mixture by
shaking or vigorous stirring for
the recommended time (e.g.,
20 minutes).[1][11] 2. 2-chloro-
2-methylpropane is volatile;
keep the receiving flask in an
ice bath during distillation to
minimize evaporation.[9] 3.
Use concentrated (36%)

hydrochloric acid.

Product Layer is Cloudy or
Milky After Separation

Presence of emulsified water

in the organic layer.

Wash the organic layer with a
saturated sodium chloride
solution to break the emulsion.
[8] Ensure the product is
thoroughly dried with an
anhydrous salt like Na2SOa or
MgSOa until the liquid is clear.
[1][20]

Aqueous Wash with Sodium
Bicarbonate Results in

Excessive Foaming

A significant amount of
unreacted hydrochloric acid is

present in the crude product.

Add the sodium bicarbonate
solution slowly and in small
portions. Swirl the separatory
funnel gently and vent
frequently by inverting and
opening the stopcock to
release the pressure from the
evolved CO:z gas.[10]

Distillation Yields a Very Small

Amount of Product

1. The primary side reaction,
elimination to 2-
methylpropene, may have
been favored. 2. The reaction

did not go to completion.

1. Maintain the reaction at
room temperature or below, as
higher temperatures favor the
formation of the alkene
byproduct.[2] 2. Ensure
sufficient reaction time and
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vigorous mixing to maximize

contact between the reactants.

Use an excess of concentrated
hydrochloric acid.[2] Ensure
the reaction mixture is stirred
) ) ) Insufficient amount of or shaken adequately to drive
Final Product is Contaminated ) ) ) ) ]
) hydrochloric acid or incomplete  the reaction to completion.[8]
with Unreacted tert-Butanol ) ] o
reaction. The final distillation should
separate the lower-boiling

product from the higher-boiling

alcohol.[10]
Data Presentation
Table 1: Physical Properties of Reactant and Product
Molar Mass ( g/mol . . .
Compound | Boiling Point (°C) Density (g/mL)
tert-Butanol 74.12 82-83 0.775
2-Chloro-2-
92.57 50-52 0.84
methylpropane

Table 2: Typical Reaction Parameters for the Synthesis of 2-Chloro-2-methylpropane
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Reactant .
Reagent Temperatur  Reaction Expected
Scale (tert- ) ] Reference
(Conc.HCI) e Time Yield
butanol)
Ice bath, then )
10.0 mmol 30.0 mmol Overnight 69% [8]
room temp.
Ice bath, then _
100 mmol 300 mmol Overnight [8]
room temp.
Room ,
25¢ 85 mL 20 minutes ~80% [11]
Temperature
350 g (with
200 g acetic acid & 55°C 8 hours 96.2% [12]
CaClz)

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-methylpropane

This protocol is adapted from established laboratory procedures.[1][8][11]

e Reaction Setup: In a separatory funnel, combine 12.4 g (15.8 mL) of anhydrous tert-butanol

and 21 mL of concentrated hydrochloric acid.

» Reaction: Stopper the funnel and shake the mixture frequently for approximately 20 minutes.

After each shaking, carefully invert the funnel and open the stopcock to vent any pressure

that has built up.

o Phase Separation: Allow the mixture to stand undisturbed until two distinct layers have

formed. The upper layer is the organic product, and the lower layer is the aqueous acid.

Protocol 2: Workup and Purification

Isolation: Carefully drain and discard the lower aqueous layer.

o Neutralization: Wash the crude organic product in the separatory funnel with a 5% aqueous

sodium bicarbonate solution until the aqueous layer is no longer acidic (test with litmus
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paper). Vent the funnel frequently to release COs-.

e Washing: Remove the aqueous bicarbonate layer and then wash the organic layer with water
to remove any remaining salts.

o Drying: Transfer the organic layer to a clean, dry conical flask. Add a small amount of
anhydrous sodium sulfate and swirl. If the drying agent clumps together, add more until
some remains free-flowing. Let it stand for at least 10 minutes.

« Filtration: Filter the dried product into a round-bottom flask suitable for distillation.

« Distillation: Assemble a fractional distillation apparatus. Gently heat the flask and collect the
fraction that boils between 50-52°C in a pre-weighed receiving flask cooled in an ice bath.

Visualizations
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Experimental Workflow for 2-Chloro-2-methylpropane Synthesis
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'
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solate organic layer
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:

Wash with water

,

Dry with Na2S04

,

Fractional Distillation
(50-52°C)

|
ICollect pure product

A
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Caption: Workflow for the synthesis and purification of 2-chloro-2-methylpropane.
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SN1 Mechanism: tert-Butanol to 2-Chloro-2-methylpropane

Step 1: Protonation

tert-Butanol H+

Fast

Protonated Alcohol

low

Step 2: Carbocation Formation (Rate-Determining)

tert-Butyl Carbocation

ticleophilic Attack

H20 Cl- 2-Chloro-2-methylpropane

Click to download full resolution via product page

Caption: The SN1 reaction mechanism for the synthesis of 2-chloro-2-methylpropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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